molecular formula C3H6Cl3FSi B15470352 Trichloro(3-fluoropropyl)silane CAS No. 54655-48-0

Trichloro(3-fluoropropyl)silane

Cat. No.: B15470352
CAS No.: 54655-48-0
M. Wt: 195.52 g/mol
InChI Key: OPMAXPVCTSDVDC-UHFFFAOYSA-N
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Description

Trichloro(3-fluoropropyl)silane (CAS 54655-48-0) is a fluorinated organosilane compound with the molecular formula C3H6Cl3FSi and a molecular weight of 195.523 g/mol . This molecule features a reactive trichlorosilyl head group and a terminal fluorine atom on a propyl linker, making it a valuable bifunctional intermediate in organic and materials synthesis. While specific applications for the 3-fluoropropyl variant are not detailed in the available literature, its structure indicates its primary research value as a precursor for silane coupling agents, analogous to the well-documented industrial use of Trichloro(3-chloropropyl)silane . Silane coupling agents of the general structure X(CH2)3Si(OR)3 are renowned for their ability to form durable bonds between organic and inorganic materials, thereby enhancing properties like water resistance, thermal stability, and adhesion in composite materials . The terminal fluorine atom in this compound introduces a strong electronegative center, which can be leveraged to impart specific properties such as oil repellency, chemical resistance, or altered surface energy in modified surfaces. The compound's mechanism of action, particularly in surface modification, involves two key steps. First, the hydrolyzable trichlorosilyl groups (Si-Cl) readily convert to silanols (Si-OH) in the presence of moisture, which then condense with hydroxyl groups on inorganic surfaces (e.g., glass, metals, silica) to form stable covalent oxane bonds (Si-O-M). Second, the organic tail, featuring the 3-fluoropropyl chain, remains available to interact with or become integrated into an organic matrix (like a polymer), creating a permanent molecular bridge . This compound is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54655-48-0

Molecular Formula

C3H6Cl3FSi

Molecular Weight

195.52 g/mol

IUPAC Name

trichloro(3-fluoropropyl)silane

InChI

InChI=1S/C3H6Cl3FSi/c4-8(5,6)3-1-2-7/h1-3H2

InChI Key

OPMAXPVCTSDVDC-UHFFFAOYSA-N

Canonical SMILES

C(CF)C[Si](Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Trichloro 3 Fluoropropyl Silane

Direct Synthesis Pathways

The most prominent and industrially viable method for the production of trichloro(3-fluoropropyl)silane is through the direct synthesis pathway of hydrosilylation. This process involves the reaction of a silane (B1218182) containing a silicon-hydrogen bond with an unsaturated organic compound, in this case, a fluorinated alkene.

Hydrosilylation Reactions Utilizing Trichlorosilane (B8805176) and Fluorinated Alkenes

The cornerstone of this compound synthesis is the hydrosilylation reaction between trichlorosilane (HSiCl₃) and a suitable fluorinated propene, typically 3-fluoro-1-propene (CH₂=CHCH₂F). This reaction, catalyzed by various transition metal complexes, results in the addition of the trichlorosilyl (B107488) group (-SiCl₃) to the alkene, forming the desired product. The general reaction is as follows:

HSiCl₃ + CH₂=CHCH₂F → FCH₂CH₂CH₂SiCl₃

The success of this reaction is heavily dependent on the choice of catalyst, which influences the reaction rate, yield, and, most importantly, the regioselectivity of the addition.

The transition-metal-catalyzed hydrosilylation of alkenes is a fundamental process in the silicon industry. nih.gov The selection of an appropriate catalyst is crucial for an efficient and selective reaction.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a widely employed method for hydrosilylation reactions. uu.nl These catalysts are typically soluble transition metal complexes that offer high activity and selectivity under mild reaction conditions. An important benefit of homogeneous catalysis is the ability to fine-tune the catalyst's properties by modifying its ligand environment. rsc.org For the synthesis of similar organosilanes, such as trichloro(3-chloropropyl)silane, homogeneous platinum complexes have been extensively studied. magtech.com.cn

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants. A common approach is to immobilize a homogeneous catalyst onto a solid support, such as silica (B1680970) or a polymer. nih.gov This method offers the advantage of easy catalyst separation from the reaction mixture and potential for catalyst recycling, which is economically and environmentally beneficial. For instance, silica-supported ionic liquid phase (SILP) catalysts have been explored for silane production, demonstrating the potential of heterogeneous systems in related industrial processes. nih.gov

Rhodium-based catalysts have emerged as highly effective alternatives for the hydrosilylation of alkenes, particularly when high selectivity is required. nih.gov For the analogous synthesis of trichloro(3-chloropropyl)silane from allyl chloride and trichlorosilane, a rhodium(I) catalyst, [RhCl(dppbzF)]₂, where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene, has demonstrated significantly improved efficiency and selectivity (>99%) compared to conventional platinum catalysts. nih.govresearchgate.net This catalyst system achieves a high turnover number (TON) of 140,000, showcasing its remarkable activity. nih.govresearchgate.net The use of rhodium catalysts can be particularly advantageous in minimizing side reactions that are often observed with platinum catalysts. uu.nl

Table 1: Performance of a Rhodium-based Catalyst in a Related Hydrosilylation

Catalyst Substrates Product Selectivity Turnover Number (TON)
[RhCl(dppbzF)]₂ Allyl chloride, Trichlorosilane Trichloro(3-chloropropyl)silane >99% nih.govresearchgate.net 140,000 nih.govresearchgate.net

Table 2: Comparison of Catalytic Approaches in a Related Hydrosilylation

Catalyst Type Advantages Limitations
Rhodium-based High selectivity, High efficiency (TON) nih.govresearchgate.net Higher cost compared to some platinum catalysts
Platinum-based Widely used, Generally effective magtech.com.cnsci-hub.box Low selectivity, Formation of byproducts, Limited functional group compatibility nih.govbohrium.com
Catalytic Systems in Hydrosilylation for the Chemical Compound

Grignard Reactions in Fluorinated Organosilane Synthesis

The Grignard reaction is a classic and versatile method for forming carbon-silicon bonds and has been historically important in the synthesis of organosilanes. gelest.com This method involves the reaction of a Grignard reagent (R-MgX) with a silicon halide. To synthesize this compound, one would theoretically react 3-fluoropropylmagnesium halide with silicon tetrachloride (SiCl₄).

The reaction protocol can be varied to control the degree of substitution on the silicon atom. For instance, adding the silane to the Grignard reagent (normal addition) tends to favor full substitution, while adding the Grignard reagent to the silane (reverse addition) is preferred for partial substitution. gelest.com An inert atmosphere is typically required for the reaction. google.com While Grignard chemistry is robust, it has been somewhat supplanted in large-scale industrial processes by more direct and selective methods like hydrosilylation. gelest.com However, it remains a vital tool for producing a wide array of organosilanes, especially when specific substitution patterns are desired. gelest.com The reaction of alkylmagnesium halides with alkoxysilanes can be accelerated by the replacement of ether solvents with hydrocarbons like toluene (B28343). researchgate.net

Other Established Synthetic Routes

While hydrosilylation and Grignard reactions are prominent, other methods for forming silicon-carbon bonds exist. These can include direct processes and other coupling reactions. However, based on the provided search results, detailed information on other established routes specifically for this compound is limited.

Alternative and Emerging Synthetic Strategies

As the demand for specialized fluorinated organosilanes grows, researchers are exploring alternative synthetic pathways that may offer advantages in terms of efficiency, selectivity, or milder reaction conditions.

Radical-Mediated Synthetic Approaches

Radical-based reactions offer a powerful alternative for the formation of carbon-silicon bonds. Tris(trimethylsilyl)silane, (TMS)₃SiH, is a well-known radical-based reducing agent that can mediate a variety of chemical transformations, including hydrosilylation and consecutive radical reactions under mild conditions. nih.gov These reactions often exhibit excellent yields and high chemo-, regio-, and stereoselectivity. nih.gov For instance, radical cyclization reactions mediated by (TMS)₃SiH have been successfully employed in the synthesis of complex cyclic molecules. nih.gov A proposed mechanism for a radical-mediated synthesis could involve the abstraction of a halogen atom from a suitable precursor to generate a carbon-centered radical, which then reacts with a silicon-containing species. For example, in the synthesis of certain lactams, a ruthenium complex catalyzes the abstraction of a chlorine atom from a trichloroacetamide (B1219227) to initiate a radical cyclization process. mdpi.com

Photochemical Reaction Pathways

Photochemical reactions provide another avenue for the synthesis of organosilanes. The photochemical reaction of trichlorosilane with 3,3,3-trifluoropropyne, for example, yields a mixture of 3,3,3-trifluoroprop-1-enyl- and 1-trifluoromethylvinyl-trichlorosilane. rsc.org This indicates that light can be used to initiate the addition of a Si-H bond across an unsaturated carbon-carbon bond. While this specific example involves an alkyne rather than an alkene, it demonstrates the principle of using photochemical energy to drive the synthesis of fluorinated organosilanes. Further research could explore the application of similar photochemical methods to the reaction of trichlorosilane with allyl fluoride (B91410) to produce this compound.

Solvent-Free Grafting Techniques

Solvent-free grafting techniques represent a significant advancement in the surface modification of materials, offering an environmentally friendlier and often more efficient alternative to traditional solvent-based methods. For this compound and related fluorinated silanes, these methods primarily involve vapor phase deposition, where the silane is delivered to a substrate in a gaseous state. This approach is crucial for applications requiring high-purity, uniform monolayer films, such as in microelectronics and for creating hydrophobic surfaces. researchgate.netresearchgate.net

Vapor phase deposition of fluoroalkyl trichlorosilanes can be performed under various conditions, including at atmospheric pressure or in a vacuum. researchgate.net The process involves the reaction of the highly reactive silicon-chlorine bonds with hydroxyl groups on a substrate's surface, forming stable siloxane bonds. This direct, solventless reaction minimizes the risk of contamination and unwanted side reactions that can occur in solution. researchgate.net

Research into analogous compounds, such as Trichloro(3,3,3-trifluoropropyl)silane, has demonstrated the efficacy of solvent-free vapor deposition for creating self-assembled monolayers (SAMs). These techniques are adaptable to various substrates and can be scaled for large-area applications. nih.gov The choice of deposition parameters, such as temperature, pressure, and exposure time, is critical for controlling the quality and homogeneity of the grafted layer. researchgate.netnih.gov

Table 1: Comparison of Vapor Phase Deposition (VPD) Methods for Fluoroalkyl Silanes

Deposition Method Pressure Conditions Key Characteristics Typical Substrates Reference
Atmospheric Pressure VPD (AP-VPD) Atmospheric Silanization occurs in the presence of atmospheric water vapor. Silicon, Glass researchgate.net

Table 2: Research Findings on Gas-Phase Silanization

Silane Type Technique Objective Outcome Reference
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Chemical Vapor Deposition Create hydrophobic monolayers on silicon dioxide. Achieved highly hydrophobic surfaces; useful for reducing stiction in MEMS/NEMS. researchgate.net

Reactivity and Reaction Mechanisms of Trichloro 3 Fluoropropyl Silane

Hydrolysis and Condensation Reactions

The most prominent reactions of Trichloro(3-fluoropropyl)silane involve the hydrolysis of its highly reactive silicon-chlorine (Si-Cl) bonds, followed by the condensation of the resulting intermediates. This two-step process is the basis for the formation of polysiloxane networks.

In the presence of water, this compound readily undergoes hydrolysis. evitachem.com The three chlorine atoms are sequentially replaced by hydroxyl (-OH) groups, leading to the formation of 3-fluoropropylsilanetriol and releasing hydrochloric acid (HCl) as a byproduct. evitachem.com The reaction proceeds as follows:

F(CH₂)₃SiCl₃ + 3H₂O → F(CH₂)₃Si(OH)₃ + 3HCl

The resulting 3-fluoropropylsilanetriol is a highly reactive intermediate. These silanol (B1196071) molecules are unstable and readily undergo intermolecular condensation reactions with each other. In these reactions, a silicon-oxygen-silicon (Si-O-Si) bond, known as a siloxane bond, is formed with the elimination of a water molecule.

This condensation process does not terminate at the dimer stage. Instead, it continues, leading to the formation of oligomeric and eventually polymeric structures. As this compound is a trifunctional silane (B1218182) (possessing three reactive sites on the silicon atom), it can form a highly cross-linked, three-dimensional siloxane network. This network structure is crucial for the formation of stable coatings and matrices.

The progression from monomeric silanetriols to a fully cured polysiloxane network involves a complex series of competing hydrolysis and condensation reactions. The rate and extent of these reactions are influenced by several factors, including pH, water concentration, and the presence of catalysts.

The self-condensation of silanols generally proceeds at a faster rate as the number of hydroxyl groups on the silicon atom increases. However, the condensation of the second and third hydroxyl groups on the same silicon atom can become sterically hindered and thus more difficult. sci-hub.se The initial stages of the process often involve the formation of linear and cyclic oligomers. As the reaction proceeds, these smaller units interconnect, leading to a significant increase in molecular weight and viscosity, eventually resulting in gelation and the formation of a solid, cross-linked polymer network.

Substitution Reactions Involving the Chloropropyl Group

While the primary reactivity of this compound is centered on the silicon atom, the 3-fluoropropyl group can also participate in chemical transformations. However, the term "chloropropyl" in some contexts appears to be used interchangeably or in error for "fluoropropyl" in the broader discussion of haloalkylsilanes. For the analogous and more commonly referenced Trichloro(3-chloropropyl)silane, the terminal chlorine atom on the propyl chain is susceptible to nucleophilic substitution reactions. cfmats.com This allows for the introduction of various functional groups. For example, it can be reacted with amines to produce amino-functionalized silanes, which are important adhesion promoters and coupling agents. cfmats.com

These substitution reactions significantly expand the versatility of the silane, enabling the synthesis of a wide range of organofunctional silanes with tailored properties for specific applications.

Interaction with Hydroxyl-Terminated Substrates

A key application of this compound is the surface modification of materials that possess surface hydroxyl (-OH) groups, such as glass, silica (B1680970), and various metal oxides. researchgate.netuchicago.edu The mechanism of interaction involves the hydrolysis of the trichlorosilyl (B107488) group, as described in section 3.1.1, either by adsorbed water on the substrate surface or by water present in the reaction medium.

The resulting silanetriol intermediates can then condense with the surface hydroxyl groups, forming stable, covalent Si-O-Substrate bonds. gelest.com This process effectively grafts the 3-fluoropropylsilane molecule onto the surface.

The general order of reactivity for silanes with hydroxylated surfaces is: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃. gelest.com This indicates that chlorosilanes like this compound are highly reactive towards such surfaces. gelest.com

In addition to direct bonding with the surface, the silane molecules can also undergo lateral condensation with adjacent silane molecules that are already attached to the surface. This results in the formation of a cross-linked, polymeric film on the substrate, which can impart properties such as hydrophobicity due to the fluorinated alkyl chain.

Electrophilic and Nucleophilic Reactivity of the Silicon Center

The silicon atom in this compound is the primary center of reactivity. The high electronegativity of the three chlorine atoms attached to the silicon atom creates a significant partial positive charge on the silicon, making it highly electrophilic. This electrophilicity renders the silicon atom susceptible to nucleophilic attack. evitachem.com

The hydrolysis reaction, discussed in section 3.1.1, is a classic example of a nucleophilic substitution reaction at the silicon center, where water acts as the nucleophile. Other nucleophiles, such as alcohols, can also react with the Si-Cl bonds to form alkoxysilanes.

The general mechanism for nucleophilic substitution at a silicon center can proceed through various pathways, with the specific pathway being influenced by the nature of the nucleophile, the leaving group, and the solvent. The high reactivity of the Si-Cl bond makes it an excellent leaving group, facilitating these substitution reactions.

Comparative Reactivity with Analogous Silanes

The reactivity of this compound can be better understood by comparing it with structurally similar silanes.

Compound NameChemical FormulaKey Reactivity Features
This compoundF(CH₂)₃SiCl₃High reactivity of Si-Cl bonds with nucleophiles; fluoropropyl group imparts hydrophobicity.
Trichloro(3-chloropropyl)silaneCl(CH₂)₃SiCl₃Similar high reactivity of Si-Cl bonds; the C-Cl bond allows for further nucleophilic substitution. nist.gov
Trichloro(3,3,3-trifluoropropyl)silaneCF₃CH₂CH₂SiCl₃Increased hydrophobicity and thermal stability due to the -CF₃ group; Si-Cl bonds remain highly reactive. sigmaaldrich.com
PropyltrichlorosilaneCH₃CH₂CH₂SiCl₃High reactivity of Si-Cl bonds; lacks the specific properties imparted by halogen substitution on the propyl chain.

This table is generated based on available data and is for informational purposes only.

Fluoroalkylsilanes are generally known for their high chemical stability and unique electrical properties, often remaining stable under extreme conditions. cfsilicones.com In comparison, chloroalkylsilanes, while also reactive, have the added feature of the C-Cl bond being more susceptible to substitution than a C-F bond, making them useful as intermediates for synthesizing other organofunctional silanes. cfmats.comcfsilicones.com The presence of the electron-withdrawing fluorine atom in this compound can influence the electron density at the silicon center, potentially affecting the kinetics of hydrolysis and condensation compared to its non-fluorinated or chlorinated analogues.

Advanced Derivatives and Polymeric Structures Derived from Trichloro 3 Fluoropropyl Silane

Formation of Silane (B1218182) Coupling Agents

Silane coupling agents are crucial for promoting adhesion between dissimilar materials, such as inorganic fillers and organic polymers. Trichloro(3-fluoropropyl)silane can be chemically modified to produce various coupling agents, enhancing the performance of composite materials. chemimpex.com The reactivity of its Si-Cl bonds allows for the introduction of different functional groups.

The reaction of this compound with alcohols, known as alcoholysis, is a primary method for converting it into more stable and less corrosive alkoxysilane derivatives. evitachem.com This process replaces the reactive chloro groups with alkoxy groups (e.g., methoxy, ethoxy), releasing hydrochloric acid as a byproduct. evitachem.com These alkoxysilanes are less sensitive to ambient moisture and are common intermediates for further functionalization or for use in sol-gel processes.

For instance, the reaction with methanol (B129727) yields trimethoxy(3-fluoropropyl)silane. sigmaaldrich.comsigmaaldrich.com This transformation is a standard procedure for producing silane coupling agents that can be applied to surfaces or incorporated into material formulations. sigmaaldrich.com The resulting alkoxysilanes can then be hydrolyzed in a controlled manner to form reactive silanol (B1196071) groups. csic.esyoutube.com

Table 1: Alcoholysis of this compound

Reactant Alcohol Product Byproduct
This compound Methanol Trimethoxy(3-fluoropropyl)silane Hydrochloric Acid

Isocyanato-functionalized silanes are highly reactive coupling agents used in the production of polyurethane-based materials and adhesives. google.com The synthesis of an isocyanato-type derivative from this compound typically involves a multi-step process. A common pathway begins with the conversion of the trichlorosilane (B8805176) to a more stable trialkoxysilane, such as triethoxy(3-fluoropropyl)silane. This is followed by the introduction of an amino group to the propyl chain, often via reaction with an appropriate amino-reagent, to yield an aminopropyl derivative.

The final step is the conversion of the terminal amino group to an isocyanate group. While this can be achieved using hazardous reagents like phosgene (B1210022) or its solid equivalent, triphosgene, alternative non-phosgene routes have been developed. google.com One such method involves the reaction of the aminosilane (B1250345) with urea (B33335) to form a ureido-propyl silane intermediate, which is then thermally or catalytically deaminated to produce the desired 3-isocyanatopropyl-functionalized silane. google.com

Synthesis of Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS)

Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS) are nanometer-sized, cage-like molecules with a core of silicon and oxygen atoms (SiO₁.₅) and peripheral fluoroalkyl groups. dtic.milresearchgate.net These molecules are known for their exceptional thermal stability, chemical resistance, and ability to create surfaces with extremely low energy and high hydrophobicity. chemimpex.comdtic.mil this compound and its derivatives are key starting materials for creating these advanced nanostructures. sigmaaldrich.comdtic.mil

A common method for synthesizing F-POSS is through the hydrolysis and subsequent base-catalyzed condensation of a trifunctional silane precursor. sigmaaldrich.comdtic.mil In this approach, this compound is first converted to its more manageable trialkoxy derivative, such as trimethoxy(3-fluoropropyl)silane. The hydrolysis of this precursor in the presence of a base catalyst (e.g., potassium hydroxide) in an alcoholic medium generates reactive silanol intermediates. dtic.milresearchgate.net These intermediates then undergo condensation to form the stable, three-dimensional Si-O-Si framework of the POSS cage.

This one-pot synthesis is operationally simple; however, the hydrolysis of (3,3,3-trifluoropropyl)trichlorosilanes can sometimes result in a mixture of products, including cages of different sizes (e.g., eight, ten, and twelve-membered polyhedra). dtic.milresearchgate.net Purification is often required to isolate the desired octameric POSS, (3,3,3-trifluoropropyl)₈Si₈O₁₂, with yields reported in the range of 10–32%. dtic.milresearchgate.net

To achieve higher yields and greater structural precision, a "corner-capping" methodology has been developed. dtic.milresearchgate.net This multi-step approach offers more control over the final cage structure. The synthesis begins with the formation of an incompletely condensed silsesquioxane cage, which has a missing corner. An example of such an intermediate is the trisodium (B8492382) salt, Na₃(3,3,3-trifluoropropyl)₇Si₇O₁₂. dtic.mildtic.mil

This intermediate, which is a stable but moisture-sensitive salt, is then reacted with this compound. dtic.milresearchgate.net The trichlorosilyl (B107488) group reacts with the three sodium silanolate groups at the open corner of the incomplete cage, effectively "capping" it to form the fully condensed, perfect T₈ cage structure of (3,3,3-trifluoropropyl)₈Si₈O₁₂. dtic.milresearchgate.netresearchgate.net This targeted method avoids the formation of mixed-size polyhedra and is a preferred route for synthesizing well-defined F-POSS compounds. dtic.mil

Table 2: Synthesis Methods for (3-fluoropropyl)₈Si₈O₁₂ (F-POSS)

Synthesis Method Precursor(s) Key Features
Base-Catalyzed Condensation Trialkoxy(3-fluoropropyl)silane One-pot synthesis; can produce a mixture of cage sizes requiring purification. dtic.milresearchgate.net

| Corner-Capping | Na₃(3-fluoropropyl)₇Si₇O₁₂ + this compound | Multi-step, controlled synthesis; high yield of specific T₈ cage structure. dtic.mildtic.mil |

Development of Silane-Based Hyperbranched Polymers

Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched, tree-like topology and a high density of terminal functional groups. rsc.org Their globular structure results in unique properties such as low viscosity and high solubility compared to their linear analogs. rsc.orgfrontiersin.org

This compound is an ideal monomer for the synthesis of hyperbranched polymers through self-condensing polymerization. It can be classified as an AB₃ monomer, where the non-reactive 3-fluoropropyl group acts as the core 'A' and the three reactive chlorine atoms serve as the functional 'B' groups.

The synthesis proceeds through a controlled hydrolysis and condensation process. In the presence of a limited amount of water, some of the Si-Cl bonds hydrolyze to form reactive Si-OH (silanol) groups. These silanols can then react with the Si-Cl groups of other monomers, forming Si-O-Si linkages and building the polymer structure. As the reaction progresses, this step-growth polymerization leads to the formation of a highly branched, dendritic architecture. The degree of branching and the final molecular weight can be controlled by adjusting reaction conditions such as monomer concentration, temperature, and the rate of water addition. The resulting fluorinated hyperbranched polysilsesquioxanes exhibit high thermal stability and the unique surface properties conferred by the terminal fluoroalkyl groups.

Modification and Functionalization of Polymer Matrices with the Chemical Compound

This compound is a bifunctional molecule utilized as a coupling agent and surface modifier, primarily for integrating inorganic fillers into organic polymer matrices or for altering the surface characteristics of polymers. tcichemicals.comnih.gov Its chemical structure features two key components: a highly reactive trichlorosilyl group (-SiCl₃) and a non-reactive 3-fluoropropyl group. tcichemicals.com The trichlorosilyl end of the molecule provides a mechanism for forming strong, covalent bonds with hydroxyl-rich surfaces, while the fluorinated alkyl chain imparts low surface energy properties, such as hydrophobicity. sinosil.com

The primary mechanism of action involves a two-step process. First, the silicon-chlorine bonds of the trichlorosilyl group undergo rapid hydrolysis in the presence of water (often trace amounts on the substrate surface or in the solvent) to form reactive silanetriol intermediates (-Si(OH)₃). researchgate.net Second, these silanol groups condense with hydroxyl (-OH) groups present on the surface of an inorganic filler (like silica (B1680970), glass, or cellulose) or a polymer backbone, forming stable siloxane (Si-O-Substrate) bonds. nih.gov Concurrently, the silanol groups can also self-condense to form a durable, cross-linked polysiloxane network on the surface. nih.govresearchgate.net

This dual reactivity allows this compound to act as a molecular bridge, enhancing the compatibility and interfacial adhesion between dissimilar materials. researchgate.net It is particularly effective in polymer composites where hydrophilic inorganic fillers need to be uniformly dispersed within a hydrophobic polymer matrix. researchgate.net By treating the filler, the outward-facing 3-fluoropropyl groups create a low-energy, organophilic surface that interacts more favorably with the polymer matrix, leading to improved stress transfer and enhanced mechanical properties of the composite material. nih.govresearchgate.net

Furthermore, the compound is used for the direct functionalization of polymer surfaces to modify their properties. nih.gov Research on similar fluoroalkyl trichlorosilanes has shown they can covalently bond to (meth)acrylate-based resins. nih.gov In one study, this surface modification was achieved without prior plasma oxidation and was found to correlate with the consumption of a carbonyl moiety in the resin, suggesting a direct reaction pathway. nih.gov The resulting functionalized surface exhibits significant hydrophobicity, a property that is highly desirable for applications requiring chemical inertness, anti-fouling characteristics, and controlled wettability, such as in microfluidics. sinosil.comnih.gov

The effectiveness of the modification is confirmed through various analytical techniques. The change in surface energy is quantified by measuring the water contact angle, while the chemical changes and the presence of the silane on the surface are verified using spectroscopic methods.

Detailed Research Findings

While specific studies focusing exclusively on this compound are limited, the principles of its application are well-established within the broader class of fluoroalkylsilanes. The data presented below is illustrative of the expected outcomes when using this compound to modify polymer matrices, based on research with analogous silanes.

Table 1. Illustrative Examples of Polymer Matrix Modification Using a Fluoropropyl Trichlorosilane
Polymer Matrix / Composite SystemPurpose of ModificationAnticipated Outcome & Research BasisCitation
(Meth)acrylate-based Photopolymer ResinIncrease surface hydrophobicity for microfluidic applications.Covalent attachment of the silane to the polymer surface, increasing the water contact angle from ~65° to >110°. nih.gov
Epoxy / Silica Nanoparticle CompositeImprove interfacial adhesion and dispersion of silica fillers.Enhanced compatibility between hydrophilic silica and the hydrophobic epoxy matrix, leading to improved mechanical strength and thermal stability of the composite. nih.govresearchgate.net
Polypropylene / Cellulose (B213188) Fiber CompositeReduce moisture absorption and enhance fiber-matrix compatibility.Formation of a hydrophobic layer on cellulose fibers, leading to lower water uptake and improved tensile and flexural properties of the composite. researchgate.netresearchgate.net
Multi-Walled Carbon Nanotubes (MWCNTs) in a Polymer MatrixFunctionalize MWCNTs to improve dispersion and compatibility.Reaction with hydroxyl or carboxyl groups on the MWCNT surface, preventing agglomeration and improving the load transfer from the polymer matrix to the nanotubes. researchgate.net
Table 2. Typical Characterization Techniques for Silane-Functionalized Polymer Surfaces
Analytical TechniqueParameter Measured / Information ObtainedExpected Observation for Successful FunctionalizationCitation
Contact Angle GoniometrySurface wettability and surface energy.A significant increase in the static water contact angle, indicating a successful hydrophobic modification. nih.gov
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) SpectroscopyChanges in chemical bonds on the surface.Appearance of new peaks corresponding to Si-O-Si (siloxane) and C-F bonds, and potential reduction or shift in peaks from the polymer backbone (e.g., C=O, O-H). nih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS)Elemental composition of the top few nanometers of the surface.Detection of fluorine (F 1s) and silicon (Si 2p) signals on the modified surface, confirming the presence of the grafted silane. researchgate.net
Thermogravimetric Analysis (TGA)Thermal stability and amount of grafted material.Analysis of weight loss curves can indicate the amount of silane grafted onto filler particles and may show changes in the thermal decomposition profile of the polymer. researchgate.net

Applications of Trichloro 3 Fluoropropyl Silane in Materials Science and Engineering

Functional Coatings and Surface Treatments

The fluorinated portion of the Trichloro(3-fluoropropyl)silane molecule is key to its utility in creating high-performance functional surfaces. It is widely used to impart valuable properties such as water and oil repellency and chemical resistance.

Development of Hydrophobic and Oleophobic Surfaces

The presence of the fluoropropyl group gives this compound the ability to create surfaces with low surface energy. chemimpex.com This low surface energy is responsible for imparting hydrophobicity, making treated surfaces resistant to moisture and water. chemimpex.commyskinrecipes.com This property is highly valued for producing water-repellent coatings and treatments for a variety of substrates. chemimpex.commyskinrecipes.com The fluorinated groups are effective at repelling both water (hydrophobicity) and oils (oleophobicity), a critical feature for protective coatings. Silanes with fluorinated chains, such as perfluorooctyltrichlorosilane, are well-documented for their ability to create highly hydrophobic surfaces. researchgate.netnih.gov This makes this compound an excellent candidate for applications requiring water repellency.

Creation of Chemically Resistant Coatings

Beyond repellency, the fluorinated groups and the stable siloxane bonds that form upon curing contribute to enhanced chemical resistance. chemimpex.commyskinrecipes.com Coatings derived from or treated with this compound can protect underlying substrates from chemical attack. This compound is used in the synthesis of specialty polymers and resins to impart both chemical resistance and thermal stability. myskinrecipes.com Similar fluorinated silanes are known to create protective layers on sensitive components, improving their durability and performance against environmental factors. myskinrecipes.comcymitquimica.com

Applications in Micro- and Nano-Electromechanical Systems (MEMS/NEMS)

In the realm of micro- and nanotechnology, surface forces such as adhesion and friction become critical challenges. This compound is used to create anti-stiction coatings for MEMS and NEMS devices. By forming self-assembled monolayers (SAMs) on the surfaces of these microscopic components, the silane (B1218182) significantly reduces friction and wear. This surface modification is crucial for improving the reliability and lifespan of devices like microsensors and actuators, where unintended adhesion between moving parts can lead to device failure.

Data Tables

Table 1: Effects of this compound in Composite Materials

Property Effect of this compound Treatment
Interfacial Adhesion Enhanced between dissimilar materials chemimpex.com
Bonding Strength Improved chemimpex.commyskinrecipes.com
Structural Integrity Augmented researchgate.net
Mechanical Performance Increased tensile and flexural strength researchgate.net

| Durability | Increased longevity and reliability chemimpex.com |

Table 2: Properties of Surfaces Treated with this compound

Surface Property Description Application Area
Hydrophobicity Imparts water-repellent characteristics chemimpex.commyskinrecipes.com Water-repellent coatings and treatments chemimpex.commyskinrecipes.com
Chemical Resistance Provides protection against chemical attack chemimpex.commyskinrecipes.com Protective layers for electronics, specialty polymers myskinrecipes.comcymitquimica.com

| Low Friction | Reduces friction and wear via self-assembled monolayers | MEMS/NEMS devices |

Modification of Cellulose-Based Materials

This compound is utilized to alter the surface properties of cellulose-based materials, which are naturally hydrophilic. This modification is crucial for expanding their application in areas requiring moisture resistance and compatibility with non-polar polymers. cranfield.ac.uk The process typically involves the reaction of the trichlorosilyl (B107488) group with the hydroxyl groups present on the surface of cellulose (B213188). cranfield.ac.uk

The primary goal of this surface modification is to impart hydrophobicity. The fluoropropyl group of the silane, once grafted onto the cellulose surface, creates a low-energy surface that repels water. gelest.com Research has shown that treating cellulosic materials with fluorinated silanes can significantly increase their water contact angle, a key indicator of hydrophobicity. researchgate.net This enhanced water resistance is beneficial for applications such as durable paper products and natural fiber-reinforced composites, where moisture absorption can lead to dimensional instability and degradation of mechanical properties. cranfield.ac.uk

The effectiveness of the modification depends on several factors, including the reaction conditions and the concentration of the silane. researchgate.netresearchgate.net Studies have demonstrated that a higher degree of silanization, achieved through optimized reaction parameters, leads to a more pronounced hydrophobic effect. nih.gov Techniques like Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) are commonly used to confirm the successful grafting of the silane onto the cellulose surface. cranfield.ac.uknih.gov

Table 1: Research Findings on Cellulose Modification with Silanes

Research Focus Silane Used Key Finding Reference
Eco-Friendly Hydrophobic Coatings (3-Aminopropyl) trimethoxysilane (B1233946) (APTMS) Optimized conditions (8.02% APTMS, 68.2 min reaction, 105.3°C cure) yielded a water contact angle of 124.5° on kraft paper. researchgate.net
Surface Functionalization of Eulaliopsis binata fibers Vinyltrimethoxysilane Silane treatment altered surface characteristics and slightly improved thermal stability. cranfield.ac.uk
Surface Modification of Cellulose Nanocrystals Triethoxyvinylsilane (TEVS) Successful grafting of polysiloxane improved dispersion in a hydrophobic polymer matrix (PBAT). nih.gov
Antibacterial Modification N/A (Grafting of methacrylamide) Surface modification did not significantly change the crystallinity of microcrystalline cellulose. ncsu.edu
Surface Modification of Cellulose Nanofibrils 3-aminopropyl triethoxysilane (B36694) (ATS) The extent of surface modification was directly proportional to the silane ratio. mdpi.com

Role in Adhesives and Sealants Formulations

This compound plays a significant role as a coupling agent and adhesion promoter in adhesive and sealant formulations. chemimpex.comtcichemicals.com Its bifunctional nature allows it to form a durable bridge between inorganic substrates (like glass, metals, and minerals) and organic polymers. shinetsusilicone-global.com The trichlorosilyl end of the molecule reacts with hydroxyl groups on the inorganic surface, forming strong covalent bonds. The fluoropropyl group, on the other hand, can interact with the organic polymer matrix, improving interfacial adhesion. chemimpex.com

The incorporation of this silane into adhesive and sealant formulations can lead to several performance enhancements:

Improved Adhesion: It promotes stronger bonding between dissimilar materials, which is critical in the construction and automotive industries. chemimpex.com

Increased Hydrophobicity: The fluorinated group imparts water-repellent properties to the formulation, which is beneficial for applications exposed to moisture. gelest.comchemimpex.com

Systematic reviews of in vitro studies on resin composites have shown that the use of silane coupling agents, in general, can significantly improve the repair bond strength of methacrylate-based resin composites. nih.gov While not specific to this compound, this highlights the established principle of using silanes to enhance adhesion in polymer systems. The choice of a specific silane, like this compound, is often driven by the need for specific properties such as hydrophobicity and thermal stability. chemimpex.com

Table 2: Impact of Silane Coupling Agents in Adhesives

Application Area Function of Silane Resulting Improvement Reference
Resin Composite Repair Coupling Agent Increased repair bond strength nih.gov
General Adhesives & Sealants Coupling Agent, Adhesion Promoter Better adhesion between dissimilar materials, enhanced durability chemimpex.comtcichemicals.com
Paints, Inks, Coatings Integral Additive, Primer Improved adhesion to substrates researchgate.net
Polymer Composites Interfacial Modifier Enhanced mechanical performance and durability researchgate.net

Advanced Material Development for Specialized Environments

This compound is a key component in the development of advanced materials designed to function in specialized and demanding environments, such as those encountered in the aerospace and electronics industries. chemimpex.com Its unique properties, including thermal stability and chemical resistance imparted by the fluorinated group, make it suitable for high-performance applications. chemimpex.com

One of the primary applications in this area is the creation of hydrophobic and superhydrophobic surfaces. gelest.comgoogle.com These surfaces are highly desirable for their self-cleaning and anti-icing properties. This compound can be used in vapor deposition or solution-based processes to create thin films on various substrates. google.comresearchgate.net These films, often with nano/microscopic topography, can exhibit extremely high water contact angles, causing water droplets to roll off easily, carrying contaminants with them. google.com

Furthermore, this compound serves as a precursor in the synthesis of fluorinated polymers and fluorosilicones. chemimpex.com These materials are known for their exceptional thermal stability, chemical inertness, and low surface energy, making them ideal for use in:

Protective Coatings: To shield materials from harsh chemicals, moisture, and extreme temperatures.

High-Performance Lubricants: Where thermal and oxidative stability are paramount.

Dielectric Materials: In the electronics industry for insulation and passivation layers on semiconductors and circuit boards.

The ability to tailor surface properties and synthesize high-performance polymers makes this compound a valuable tool for materials scientists and engineers working on next-generation materials for challenging applications.

Table 3: Applications of this compound in Advanced Materials

Application Function of Silane Key Benefit Reference
Hydrophobic/Superhydrophobic Coatings Surface modifying agent Self-cleaning, water repellency gelest.comgoogle.com
Fluorinated Polymer Synthesis Precursor Thermal stability, chemical resistance chemimpex.com
Electronics (Semiconductors, Circuit Boards) Surface modification Enhanced hydrophobicity and chemical resistance
Triboelectric Nanogenerators (TENGs) Surface modifier for PDMS Improved charge density and output performance
Perovskite Solar Cells Self-assembled monolayer (SAM) Defect passivation, moisture resistance

Surface Chemistry and Interfacial Phenomena of Trichloro 3 Fluoropropyl Silane

Self-Assembled Monolayer (SAM) Formation

Self-assembled monolayers (SAMs) of TFPTS are highly ordered molecular layers formed spontaneously on a substrate surface. The formation process is primarily driven by the strong affinity of the silicon atom in the silane (B1218182) headgroup for hydroxylated surfaces.

The mechanism involves several key steps. Initially, the trichlorosilyl (B107488) group of the TFPTS molecule undergoes hydrolysis in the presence of trace amounts of water, which can be present in the solvent or adsorbed on the substrate surface. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate. This hydrolysis step is critical, and controlling the water content is important for forming well-ordered SAMs. nih.gov This reactive intermediate then condenses with the hydroxyl (-OH) groups present on the substrate surface (e.g., native oxide on silicon, or metal oxides), forming strong, covalent siloxane (Si-O-Substrate) bonds. researchgate.net During this process, hydrochloric acid (HCl) is released as a byproduct. nih.gov

Adjacent hydrolyzed silane molecules can also react with each other, forming a cross-linked polysiloxane network parallel to the substrate surface. researchgate.net This lateral polymerization contributes to the stability and robustness of the resulting film. The formation of these SAMs can be achieved through various methods, including deposition from the liquid phase using organic solvents like toluene (B28343) or through vapor-phase deposition. researchgate.netnih.gov Studies have shown that the growth of silane SAMs can proceed via an island expansion process, where molecules initially adsorb at discrete points and then grow into larger, uniform domains. nih.gov

Wettability Control and Surface Energy Tuning

The primary application of TFPTS in surface modification is to control wettability, specifically to create hydrophobic or low-surface-energy surfaces. The trifluoropropyl tail of the molecule, oriented away from the substrate after SAM formation, is responsible for this effect. The fluorine atoms lower the surface energy of the modified material, thereby increasing its water contact angle (WCA) and making it water-repellent.

The degree of hydrophobicity achieved depends on the substrate, the quality of the SAM, and the deposition conditions. For instance, solution-phase deposition of a fluoroalkyl trichlorosilane (B8805176) can produce surfaces with water contact angles exceeding 110°, indicating a significant shift towards hydrophobicity. nih.gov Research has demonstrated that modifying a silicon wafer with TFPTS can result in a WCA of 70°. researchgate.net On other substrates, such as silicon-incorporated diamond-like carbon (Si-DLC), the modification with TFPTS has yielded even higher contact angles. nih.gov The choice of solvent can also play a significant role; deposition from a fluorinated oil has been shown to be more effective in generating high contact angles compared to deposition from ethanol. nih.gov The relationship between deposition time and wettability has also been noted, with the contact angle increasing as the chemical reaction at the surface proceeds. nih.gov

The table below summarizes research findings on the wettability of surfaces modified with Trichloro(3-fluoropropyl)silane.

Interfacial Interaction Mechanisms with Diverse Substrates

The versatility of TFPTS allows it to form stable bonds with a wide range of materials, provided they have reactive surface groups, primarily hydroxyls.

Inorganic Substrates (e.g., Silicon, Glass, Alumina): For substrates with a native oxide layer like silicon or glass, the interaction is dominated by the condensation reaction between the silane's hydrolyzed headgroup and the surface silanol (B1196071) (Si-OH) groups. researchgate.net This results in the formation of strong, covalent Si-O-Si linkages, anchoring the monolayer to the substrate. This mechanism is fundamental to modifying silicon, diamond-like carbon (DLC), and silicon-incorporated DLC surfaces. nih.gov

Polymeric Substrates: TFPTS can also modify certain polymer surfaces. Research on a (meth)acrylate-based resin showed that covalent bonding of a fluoroalkyl trichlorosilane can occur without the need for pre-treatment like plasma oxidation. nih.gov Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy indicated that the reaction may involve the consumption of carbonyl moieties on the polymer surface, suggesting a direct covalent attachment mechanism. nih.gov

The formation of a cross-linked siloxane network through intermolecular condensation further strengthens the film and its adhesion to the substrate. researchgate.net This robust, covalently bonded interface is crucial for the long-term performance and durability of the modification.

Surface Morphological Evolution post-Modification

The deposition of TFPTS significantly alters the nanoscale topography of a substrate. The formation of a SAM is not always a uniform, layer-by-layer process. Instead, it often begins with the nucleation of molecular islands at various points on the surface. nih.gov

On inherently rough or porous substrates, the conformal coating of TFPTS can amplify the existing topography, which, combined with the low surface energy of the fluoropropyl groups, can lead to enhanced hydrophobic effects, such as superhydrophobicity, as explained by the Cassie-Baxter model of wetting. ku.edu.tr

Durability and Stability of Modified Surfaces

A key advantage of using TFPTS for surface modification is the high durability and stability of the resulting films, which stems from the formation of covalent bonds with the substrate and cross-linking within the monolayer.

Hydrolytic and Mechanical Stability: Surfaces modified with fluoroalkyl trichlorosilanes have demonstrated excellent stability. Studies show that the modification is resistant to hydrolysis, even when exposed to solvents like methanol (B129727), and exhibits good resistance to mechanical damage. nih.gov The covalently attached layer remains intact over long-term storage. nih.gov

Thermal Stability: Silane-based SAMs are generally more thermally stable than those formed from other precursors like thiols. researchgate.net Fluorinated silane monolayers, in particular, can exhibit high thermal stability. For example, a perfluorodecyltriethoxysilane SAM on a silicon surface was found to be stable up to 350 °C. researchgate.net In contrast, some non-fluorinated organosilane SAMs on silicon may begin to decompose at approximately 250 °C. acs.org The presence of fluorine can enhance thermal stability, especially in an air atmosphere. acs.org This robustness makes TFPTS-modified surfaces suitable for applications that may involve moderate to high temperatures.

The combination of strong interfacial bonding and a stable, cross-linked molecular structure ensures that the functional properties imparted by the TFPTS monolayer are long-lasting.

Analytical and Spectroscopic Characterization Methodologies for Trichloro 3 Fluoropropyl Silane and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the bonding within a molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For organosilanes like Trichloro(3-fluoropropyl)silane, FTIR is crucial for verifying the integrity of the propyl chain and the presence of the Si-Cl and C-F bonds.

Key Research Findings:

Si-Cl Vibrations: The trichlorosilyl (B107488) group exhibits characteristic stretching vibrations. Asymmetric and symmetric stretches of the SiCl₃ group are expected in the 620-450 cm⁻¹ region.

C-F Vibration: A characteristic C-F stretching vibration is anticipated in the 1100-1000 cm⁻¹ range.

Alkyl Chain Vibrations: The propyl group will show C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and various bending (scissoring, wagging, twisting) vibrations in the 1470-1370 cm⁻¹ region.

Hydrolysis Monitoring: The disappearance of Si-O-R (in alkoxy-derivatives) or Si-Cl bands and the formation of Si-OH and Si-O-Si bands are routinely monitored by FTIR to study the kinetics of hydrolysis and condensation on surfaces. researchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850 - 2960
CH₂Bending (Scissoring)~1465
C-FStretching1000 - 1100
Si-ClAsymmetric & Symmetric Stretching450 - 620
Si-O-Si (post-hydrolysis)Stretching1000 - 1100
Si-OH (post-hydrolysis)Stretching3200 - 3700

This table is generated based on typical infrared absorption frequencies for the specified functional groups.

Raman spectroscopy serves as a complementary technique to FTIR. It detects molecular vibrations through inelastic scattering of monochromatic light. While C-F bonds can be challenging to observe, the Si-Cl and Si-C bonds typically produce distinct Raman signals. Raman is particularly useful for studying these compounds in aqueous solutions or deposited on substrates, as water is a weak Raman scatterer.

A study on the related compound, (3,3,3-trifluoropropyl)trimethoxysilane (TFPTMS), provided detailed vibrational assignments from both Raman and IR spectra. nih.govresearchgate.net This data helps in assigning the spectra of other fluorinated propylsilanes.

Key Research Findings:

Conformational Analysis: Low-temperature IR spectra of TFPTMS indicated the presence of two conformers, while only one was identified in the subsequent sol and xerogel phases. nih.gov

Thermal Stability: Thermal analysis of a TFPTMS-derived xerogel using IR spectroscopy showed that the organic part of the molecule remained stable up to 350 °C. nih.gov

Characteristic Bands: For TFPTMS, strong bands corresponding to CF₃ stretching were identified, which would be replaced by a single C-F stretching mode in this compound. researchgate.net

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
C-H (Alkyl)Stretching2850 - 2960
Si-CStretching600 - 800
Si-ClStretching400 - 550
C-FStretching1000 - 1100

This table is generated based on typical Raman shifts for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the spectra of various nuclei (¹H, ¹³C, ¹⁹F, and ²⁹Si), a complete picture of the molecule's connectivity and purity can be obtained.

¹H NMR: Proton NMR provides information on the structure of the propyl chain. The spectrum is expected to show three distinct multiplets corresponding to the three methylene (B1212753) groups (-CH₂-), with chemical shifts and splitting patterns influenced by the adjacent silicon, chlorine, and fluorine atoms. The terminal -CH₂F group will appear as a triplet due to coupling with the adjacent methylene group, which is further split by the fluorine atom (²JHF).

¹³C NMR: Carbon NMR shows three signals for the three carbon atoms of the propyl chain. The chemical shifts are highly dependent on the electronegativity of the attached atoms. The carbon bonded to fluorine (Cγ) will show a large C-F coupling constant (¹JCF). The carbon bonded to silicon (Cα) will be shifted downfield relative to a simple alkane, and the central carbon (Cβ) will be the most shielded. For comparison, in 1-chloropropane, the chemical shifts are approximately 46.6 ppm (C-Cl), 26.5 ppm (CH₂), and 11.4 ppm (CH₃). docbrown.info

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. nih.gov The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, a triplet of triplets, due to coupling with the protons on the adjacent carbon (²JFH) and the next carbon (³JFH). The chemical shift for a primary fluoroalkane (R-CH₂F) typically appears in the range of -200 to -220 ppm relative to CFCl₃.

²⁹Si NMR: Silicon-29 NMR is definitive for characterizing the silicon environment, although its low natural abundance (4.7%) and negative gyromagnetic ratio can necessitate longer acquisition times or the use of polarization transfer techniques. nih.gov The chemical shift for trichloroalkylsilanes (R-SiCl₃) typically falls in a well-defined region. For the similar compound, Trichloro(3-chloropropyl)silane, the ²⁹Si chemical shift is reported at approximately 13.5 ppm (in CCl₄). spectrabase.com The shift for this compound is expected to be in a similar range, between +10 and +20 ppm relative to TMS. Upon hydrolysis and condensation, new signals corresponding to T¹, T², and T³ silicon environments (denoting one, two, or three Si-O-Si bonds, respectively) appear in the -40 to -70 ppm range. researchgate.netresearchgate.net

Expected NMR Data for this compound

Nucleus Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H Si-CH ₂- ~1.5 Multiplet
¹H -CH ₂- ~2.1 Multiplet
¹H -CH ₂-F ~4.5 Triplet of Triplets (dt)
¹³C Si-C H₂- ~15-25 t
¹³C -C H₂- ~25-35 t
¹³C -C H₂-F ~80-90 t (with large ¹JCF)
¹⁹F C-F -200 to -220 Multiplet

This table represents estimated values based on data from analogous compounds and general NMR principles.

Surface-Sensitive Analytical Techniques

When this compound is used to modify a surface, specialized techniques are required to analyze the resulting thin film.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique that provides quantitative elemental composition and chemical state information for the top 1-10 nm of a surface. It is ideal for confirming the successful deposition of a silane (B1218182) layer and for studying its chemical structure.

By irradiating the surface with X-rays, photoelectrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For a surface treated with this compound, XPS can confirm the presence of Si, C, F, and Cl on the surface and provide insight into the bonding (e.g., Si-O vs. Si-C).

Key Research Findings:

Elemental Confirmation: High-resolution scans of the F 1s, Si 2p, C 1s, and Cl 2p regions would confirm the presence of the silane. The F 1s signal at ~687-689 eV is a clear indicator of the fluorinated alkyl chain.

Chemical State of Silicon: The Si 2p peak can be deconvoluted to distinguish between the unreacted silane and the hydrolyzed/condensed siloxane network. The binding energy for silicon in R-SiCl₃ would differ from that in a Si-O-Si network (typically ~102-103.5 eV). researchgate.net

Carbon Chemistry: The high-resolution C 1s spectrum can be resolved into components corresponding to C-Si, C-C/C-H, and C-F bonds. The C-F component would appear at a higher binding energy (~288-290 eV) compared to the aliphatic carbons (~285 eV).

Layer Thickness: Angle-resolved XPS (ARXPS) can be used to determine the thickness and homogeneity of the deposited silane film. mdpi.com

Expected Binding Energies for a this compound Film

Photoelectron Line Functional Group Expected Binding Energy (eV)
F 1s C-F ~687 - 689
Cl 2p Si-Cl ~200 - 202
Si 2p Si -C, Si -O ~102 - 104
C 1s C -Si, C -C, C -H ~285

This table provides estimated binding energy ranges based on typical values for these chemical states.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of materials derived from this compound. This method provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's topography and composition.

In the context of this compound, SEM is particularly useful for examining the surfaces of coatings and thin films created from this precursor. For instance, when this compound is used to create hydrophobic or protective coatings on substrates, SEM can be employed to assess the uniformity, thickness, and integrity of these layers. Researchers can visualize the micro- and nanoscale features of the coating, such as the presence of cracks, pores, or aggregates, which can significantly impact the material's performance.

A study on silica-based hybrid coatings modified with a similar fluorinated silane, 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTES), demonstrated the utility of SEM in analyzing surface morphology. mdpi.com The SEM analysis was crucial in confirming that the addition of the fluorinated silane into the silica-based matrix resulted in a more crack-resistant surface after prolonged immersion in a corrosive environment. mdpi.com This suggests that SEM analysis of surfaces treated with this compound would be equally valuable in evaluating the quality and durability of the resulting fluorinated coatings.

For example, in the development of superhydrophobic surfaces using fluorinated silanes on diatomaceous earth, SEM was used to observe the particle distribution and surface roughness, which are critical factors for achieving high water contact angles. researchgate.net

Table 1: Illustrative SEM Analysis Parameters for Silane-Modified Surfaces

ParameterValue/RangePurpose
Accelerating Voltage 5-20 kVTo balance image resolution and prevent sample charging or damage.
Working Distance 5-15 mmTo optimize focus and signal detection.
Magnification 1,000x - 50,000xTo observe both overall coating uniformity and fine surface details.
Detector Secondary Electron (SE)To emphasize topographical contrast.
Sample Preparation Sputter coating with Au/PdTo enhance conductivity and prevent charging on non-conductive substrates. researchgate.net

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM) provides even higher resolution topographical data than SEM, making it an indispensable tool for the nanoscale characterization of surfaces modified with this compound and its derivatives. AFM operates by scanning a sharp tip over the sample surface, and the forces between the tip and the sample are measured to create a three-dimensional topographical map.

AFM is particularly well-suited for analyzing self-assembled monolayers (SAMs) formed from silane compounds. For SAMs derived from this compound, AFM can reveal details about the molecular packing, domain formation, and surface roughness at the angstrom and nanometer scales. These characteristics are crucial for applications in microelectromechanical systems (MEMS), nanoelectromechanical systems (NEMS), and biosensors.

Research on self-assembled monolayers of perfluoroalkylsilanes on silicon substrates has extensively used AFM to study surface roughness, adhesion, and friction. researchgate.net These studies have shown that the molecular structure of the silane and the deposition conditions significantly influence the final topography and tribological properties of the monolayer. researchgate.net For instance, AFM has been used to demonstrate that well-ordered SAMs can significantly reduce friction and adhesion at the nanoscale. researchgate.net

In a study of hybrid latexes modified with fluorinated and silane-containing monomers, AFM was utilized to analyze the surface morphology of the resulting films. european-coatings.com This highlights the capability of AFM to characterize the nanoscale features of complex polymer systems incorporating fluorosilane derivatives.

Table 2: Representative AFM Data for Silane Self-Assembled Monolayers

ParameterAlkylsilane SAMPerfluoroalkylsilane SAMReference
RMS Roughness (nm) ~0.2-0.3~0.2-0.4 researchgate.net
Adhesion Force (nN) ~5-10~15-25 researchgate.net
Friction Force (nN) ~1-2~2-4 researchgate.net

Note: The values in this table are illustrative and can vary based on the specific silane, substrate, and measurement conditions.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques, particularly Gas Chromatography (GC), are essential for assessing the purity of this compound and for analyzing mixtures containing this compound and its derivatives. GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information about the components of a sample.

The purity of this compound is critical for its successful application, as impurities can adversely affect the formation and properties of subsequent materials. GC can be used to detect and quantify residual starting materials, by-products from synthesis, or degradation products. For instance, a common challenge in the analysis of chlorosilanes is their reactivity towards moisture, which can lead to hydrolysis and polymerization. dss.go.th Careful sample handling and appropriate GC conditions are necessary to obtain accurate results.

GC-MS is a particularly powerful combination for the analysis of silanes. nih.govpsu.edu The mass spectrometer provides structural information about the separated components, allowing for their definitive identification. This is crucial for distinguishing between isomers or closely related compounds that may have similar retention times in the GC column. Unexpected peaks in the chromatogram can be investigated using MS to identify potential contaminants or reaction products that may form in the GC injector or column. wiley.com

Table 3: General GC Parameters for Silane Analysis

ParameterTypical SettingPurpose
Column Capillary column (e.g., DB-5, TG-5 SILMS)To provide high-resolution separation of volatile silane compounds. wiley.com
Carrier Gas Helium or NitrogenInert mobile phase to carry the analytes through the column. dss.go.thwiley.com
Injector Temperature 250 °CTo ensure rapid volatilization of the sample. wiley.com
Oven Program Temperature gradient (e.g., 80°C to 250°C)To separate compounds with a range of boiling points. wiley.com
Detector FID or MSFor universal detection of organic compounds (FID) or for identification and quantification (MS). dss.go.thnih.gov

Dielectric Spectroscopy for Material Property Assessment

Dielectric spectroscopy is a valuable technique for assessing the electrical properties of materials derived from this compound, particularly in the form of thin films and composites. This method measures the dielectric properties of a material as a function of frequency. The key parameters obtained are the dielectric constant (permittivity) and the dielectric loss (loss tangent).

The incorporation of fluorine into materials often leads to a lower dielectric constant, which is a desirable property for interlayer dielectrics in microelectronics to reduce signal delay and power consumption. This compound can be used as a precursor to create fluorinated polymers or silsesquioxanes with low dielectric constants.

For example, fluoropolymers like PTFE are known for their very low dielectric constant (around 2.1) and low dielectric loss, making them excellent insulators for high-frequency applications. daikinchemicals.com While not a direct derivative, the principle of using fluorine to lower the dielectric constant applies. In a study on BaTiO3-epoxy composites, the addition of a silane coupling agent was shown to influence the dielectric properties of the composite material. conicet.gov.ar Dielectric spectroscopy was used to measure the real and imaginary permittivity as a function of temperature and frequency, revealing how the silane modification affected the material's electrical behavior. conicet.gov.ar

Table 4: Dielectric Properties of Selected Fluorinated Materials

MaterialDielectric Constant (at 1 MHz)Dielectric Loss Tangent (at 1 MHz)Reference
PTFE 2.1< 2x10⁻⁴ daikinchemicals.com
PFA, FEP 2.13-4x10⁻⁴ daikinchemicals.com
ETFE 2.6~5x10⁻³ daikinchemicals.com
BaTiO₃-Epoxy (with silane) ~25-35 (at 2.5 kHz)Varies with temperature and frequency conicet.gov.ar

Note: The properties listed are for representative fluorinated polymers and a silane-modified composite to illustrate the range of dielectric behavior. The specific properties of materials derived from this compound would need to be experimentally determined.

Theoretical and Computational Investigations of Trichloro 3 Fluoropropyl Silane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry and electronic landscape of molecules. For trichloro(3-fluoropropyl)silane, these calculations can elucidate bond lengths, bond angles, and the distribution of electron density, which are fundamental to its chemical behavior.

By analogy with DFT studies on similar halogenated silanes, such as chlorosilanes and fluorinated alkylsilanes, the molecular structure of this compound can be reliably predicted. researchgate.netresearchgate.net Calculations would likely be performed using a functional like B3LYP with a basis set such as 6-311G(d,p) to accurately model the geometry and vibrational frequencies. researchgate.net

Table 1: Predicted Molecular Geometry of this compound (Analogous Data)

ParameterPredicted Value
Si-Cl Bond Length~2.05 Å
Si-C Bond Length~1.87 Å
C-C Bond Length~1.54 Å
C-F Bond Length~1.39 Å
Cl-Si-Cl Bond Angle~108°
C-Si-Cl Bond Angle~111°
Si-C-C Bond Angle~112°
C-C-F Bond Angle~109°

Note: These values are estimations based on typical bond lengths and angles from computational studies on similar organosilane molecules.

The electronic properties, such as the distribution of charges on each atom, can be estimated through methods like Mulliken population analysis. The high electronegativity of the chlorine and fluorine atoms is expected to lead to a significant partial positive charge on the silicon atom and the carbon atom bonded to fluorine, making these sites susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting the electron-rich regions around the halogen atoms and electron-deficient regions around the silicon and propyl chain. rsc.org

Table 2: Predicted Mulliken Charges for Key Atoms in this compound (Conceptual)

AtomPredicted Mulliken Charge (e)
SiHighly Positive
ClNegative
C (bonded to Si)Slightly Positive
C (intermediate)Slightly Negative
C (bonded to F)Positive
FHighly Negative
HSlightly Positive

Note: The exact values would require specific DFT calculations, but the qualitative distribution is predictable based on electronegativity differences.

Molecular Dynamics Simulations of Surface Interactions

Molecular dynamics (MD) simulations are instrumental in understanding how molecules like this compound interact with surfaces, a crucial aspect of their application in forming self-assembled monolayers (SAMs). researchgate.netnih.gov By simulating the behavior of a collection of these molecules near a substrate, such as silica (B1680970) (SiO2) or a metal oxide, insights into the formation, structure, and stability of the resulting film can be gained. mdpi.comresearchgate.net

Drawing from simulations of similar fluoroalkylsilanes like 1H,1H,2H,2H-perfluorodecyl trichlorosilane (B8805176) (FDTS), it is expected that this compound would form organized monolayers on hydroxylated surfaces. researchgate.net The simulation would typically involve a force field like COMPASS or ReaxFF to model the interatomic and intermolecular forces. nih.govmdpi.com

Key findings from analogous MD simulations suggest:

Spontaneous Organization: Molecules would spontaneously arrange into a regular, densely packed structure on the substrate. researchgate.net

Vertical Orientation: The fluoropropyl chains would likely orient themselves nearly perpendicular to the surface to minimize intermolecular repulsions and maximize van der Waals interactions. researchgate.net

Surface Potential Modification: The presence of the highly electronegative fluorine atoms at the terminus of the propyl chain would induce a significant negative electrostatic potential shift on the substrate surface. researchgate.net This is a characteristic feature of fluorinated SAMs.

Table 3: Simulated Interaction Parameters for a this compound Monolayer on a Silica Surface (Analogous Data)

ParameterPredicted Finding
Adsorption EnergyExothermic, indicating favorable interaction with the surface. nih.gov
Monolayer ThicknessDependent on the tilt angle of the molecules.
Molecular Tilt AngleExpected to be small, indicating near-vertical orientation. researchgate.net
Surface Energy ReductionSignificant reduction in surface energy of the substrate.

Note: These predictions are based on the behavior of similar long-chain fluoroalkylsilanes in MD simulations.

Computational Modeling of Reaction Pathways and Catalysis

Computational modeling can be employed to investigate the reaction mechanisms of this compound, such as its hydrolysis and subsequent condensation to form polysiloxane networks, or its thermal decomposition. DFT calculations can be used to map the potential energy surface of these reactions, identifying transition states and calculating activation barriers. researchgate.netacs.org

For instance, the hydrolysis of the Si-Cl bonds is the initial step in the formation of a siloxane film. Computational studies on chlorosilanes have shown that this process occurs readily in the presence of water. noaa.gov The subsequent condensation reaction, involving the formation of Si-O-Si linkages, would also be amenable to computational investigation.

The thermal decomposition of this compound could proceed through various pathways, including the elimination of HCl or the cleavage of C-C, C-Si, or C-F bonds. researchgate.netacs.org Theoretical studies on the pyrolysis of similar chlorosilanes have identified pathways involving the formation of silylenes (e.g., SiCl2) and other reactive intermediates. acs.org The activation energies for these different decomposition routes can be calculated to predict the most likely degradation mechanism under specific temperature conditions.

Table 4: Hypothetical Reaction Pathways and Calculated Activation Energies for this compound (Conceptual)

Reaction PathwayProductsPredicted Activation Energy (Conceptual)
Hydrolysis of Si-ClR-Si(OH)Cl2 + HClLow
Condensation(R-Si(OH)Cl)2O + H2OModerate
HCl EliminationCH2=CH-CH2-SiCl2F + HClHigh
C-Si Bond CleavagePropyl radical + .SiCl3High

Note: R represents the 3-fluoropropyl group. The activation energies are conceptual and would require specific quantum chemical calculations.

Structure-Reactivity Relationship Prediction

By systematically modifying the structure of this compound in silico and calculating its reactivity descriptors, a quantitative structure-reactivity relationship (QSAR) can be developed. This approach allows for the prediction of how changes in the molecular structure, such as substituting the fluorine atom with other halogens or altering the length of the alkyl chain, would affect its chemical behavior.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to provide a more quantitative measure of reactivity.

By comparing the calculated reactivity descriptors for a series of related fluorinated and chlorinated silanes, it is possible to predict the relative reactivity of this compound. For example, the presence of the electron-withdrawing fluorine atom is expected to lower the HOMO energy and increase the electrophilicity of the silicon center compared to its non-fluorinated analog, trichloropropylsilane. This would suggest a higher reactivity towards nucleophiles.

Q & A

Synthesis and Purification

Basic: What are the common synthetic routes for trichloro(3-fluoropropyl)silane, and how can purity be ensured? this compound is typically synthesized via hydrosilylation or Grignard reagent reactions . For example, reacting 3-fluoropropylmagnesium bromide with silicon tetrachloride in anhydrous conditions yields the target compound . Purity (>98%) is verified using gas chromatography (GC) and NMR spectroscopy , with impurities like unreacted silanes or byproducts identified via retention time shifts or spectral anomalies .

Advanced: How can reaction conditions be optimized to minimize hydrolysis during synthesis? Use strictly anhydrous solvents (e.g., THF or diethyl ether) and inert atmospheres (argon/nitrogen). Reaction temperatures should be kept below 0°C to reduce side reactions. Post-synthesis, fractional distillation under reduced pressure (e.g., 10 mmHg at 126°C ) isolates the product. Monitor reaction progress with in-situ FTIR to detect Si-Cl bond formation (peaks ~500 cm⁻¹) and avoid moisture ingress .

Surface Modification Applications

Basic: How is this compound used to modify material surfaces? The compound reacts with hydroxyl (-OH) groups on substrates (e.g., glass, metals) via hydrosilylation , forming covalent Si-O bonds. This creates hydrophobic coatings, reducing surface energy and improving chemical resistance . Protocols involve substrate pretreatment with piranha solution to activate -OH groups, followed by silane immersion in toluene under nitrogen .

Advanced: What advanced techniques characterize self-assembled monolayers (SAMs) formed by this silane? Use atomic force microscopy (AFM) for monolayer thickness (~2–3 nm) and X-ray photoelectron spectroscopy (XPS) to confirm Si-F bond formation (F1s peak ~689 eV). Ellipsometry quantifies contact angle changes (e.g., from 30° to 110° after modification). For kinetic studies, quartz crystal microbalance (QCM) tracks adsorption rates .

Analytical Characterization

Basic: Which spectroscopic methods are critical for structural confirmation?

  • ¹H/¹³C NMR : Identify fluoropropyl chains (e.g., ¹H NMR: δ 0.8–1.5 ppm for CH₂; ¹⁹F NMR: δ -120 ppm for CF) .
  • FTIR : Si-Cl stretches (~500 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced: How are hyphenated techniques (e.g., GC-MS) used to detect trace impurities? GC-MS with a DB-5 column separates volatile byproducts (e.g., chlorinated hydrocarbons). Compare mass spectra to NIST libraries for identification. Limit of detection (LOD) reaches 0.1% for contaminants like trichlorosilane .

Stability and Handling

Basic: What are the key storage and handling protocols? Store under argon at 4°C in amber glass to prevent photodegradation. Use PTFE-lined caps to avoid hydrolysis. PPE (gloves, goggles) is mandatory due to corrosive Cl release upon moisture exposure .

Advanced: How can large-scale reactions mitigate risks of exothermic hydrolysis? Implement closed-loop reactors with moisture sensors and automated quenching (e.g., dry ice baths). Monitor pressure/temperature in real-time to prevent runaway reactions .

Hydrolysis and Reactivity

Basic: What products form during hydrolysis? Hydrolysis yields 3-fluoropropylsilanetriol and HCl. Reaction rates depend on pH; acidic conditions accelerate Si-Cl bond cleavage .

Advanced: How do solvent polarity and temperature affect hydrolysis kinetics? In polar solvents (e.g., water/ethanol), hydrolysis follows pseudo-first-order kinetics with activation energy ~45 kJ/mol. Arrhenius plots (25–60°C) reveal rate constants doubling per 10°C rise. Nonpolar solvents (hexane) suppress hydrolysis .

Structural Analogues and Reactivity

Basic: How does this silane differ from trichloro(methyl)silane?

CompoundFormulaReactivity
Trichloro(3-fluoropropyl)C₃H₅FCl₃SiHigher hydrophobicity due to C-F bonds
Trichloro(methyl)silaneCH₃Cl₃SiFaster hydrolysis (no steric hindrance)
The fluoropropyl group enhances thermal stability and reduces polarity .

Advanced: How do electronic effects of substituents influence Si-Cl bond reactivity? Electron-withdrawing groups (e.g., -F) polarize Si-Cl bonds, increasing electrophilicity. DFT calculations show a 10% reduction in bond dissociation energy (BDE) compared to non-fluorinated analogs, accelerating nucleophilic substitution .

Applications in Advanced Materials

Basic: What role does this silane play in polymer synthesis? It acts as a crosslinker in silicone elastomers , improving mechanical strength. For example, blending with polydimethylsiloxane (PDMS) increases tensile modulus by 30% .

Advanced: How is it used in fluorinated nanomaterial synthesis? In sol-gel processes, it templates mesoporous silica nanoparticles (MSNs) with fluorinated cores. TEM confirms pore sizes ~5 nm, with BET surface areas >500 m²/g. Applications include drug delivery (enhanced lipophilicity) .

Addressing Data Contradictions

Basic: How to resolve discrepancies in reported molecular weights or purity? Cross-reference CAS registry data (e.g., CAS 78900-02-4 vs. 13617-40-8 ) to confirm structural isomers. Validate purity claims via independent GC-MS or elemental analysis .

Advanced: Can computational methods reconcile conflicting reactivity data? Molecular dynamics simulations model hydrolysis pathways, identifying solvent effects (e.g., water vs. THF) as key variables. Compare computed activation energies with experimental Arrhenius parameters to validate mechanisms .

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